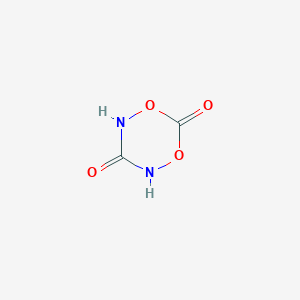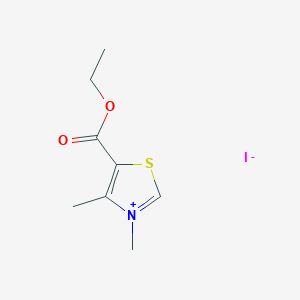
5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a chemical compound that belongs to the thiazolium family. Thiazolium compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, two methyl groups, and an iodide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3,4-dimethylthiazole with ethyl chloroformate in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles such as chloride, bromide, or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium chloride, sodium bromide, or thiols are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolium salts.
科学研究应用
5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid: Similar in having an ethoxycarbonyl group and a thioether linkage.
Iodine Compounds: Share the presence of an iodide ion but differ in their core structures and reactivity.
Uniqueness
5-(Ethoxycarbonyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
110989-44-1 |
|---|---|
分子式 |
C8H12INO2S |
分子量 |
313.16 g/mol |
IUPAC 名称 |
ethyl 3,4-dimethyl-1,3-thiazol-3-ium-5-carboxylate;iodide |
InChI |
InChI=1S/C8H12NO2S.HI/c1-4-11-8(10)7-6(2)9(3)5-12-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
IAWJRGOJAYNVOY-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=C([N+](=CS1)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



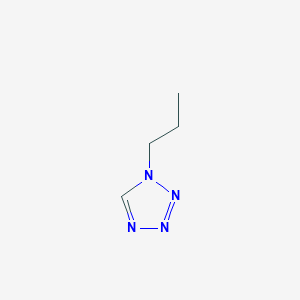
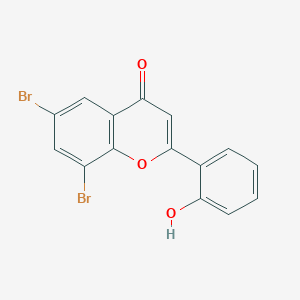
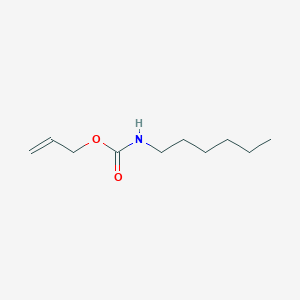

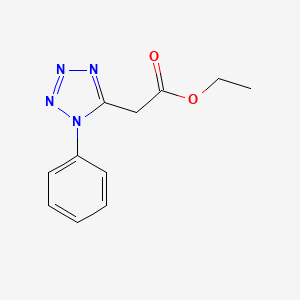


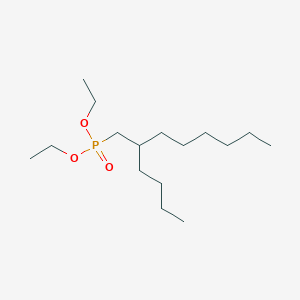
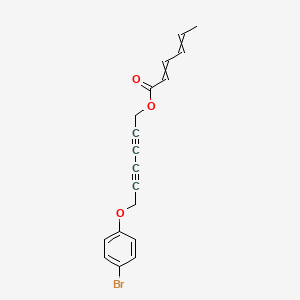
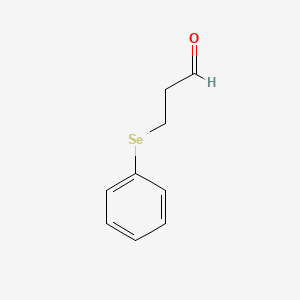

![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
